3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
- 3-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine
- 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine
Uniqueness
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its bioactivity compared to its analogs .
Biological Activity
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article will explore the biological activity of this compound through various studies and findings.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against several pathogens.
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | 0.5 | Active against Staphylococcus aureus |
Other derivatives | Varies | Various levels of activity |
The compound showed promising results against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. In a series of assays involving various cancer cell lines, the compound exhibited significant cytotoxicity.
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 10.5 | Moderate inhibition |
A549 (lung cancer) | 8.7 | Significant growth inhibition |
HeLa (cervical cancer) | 12.3 | Moderate inhibition |
These findings suggest that the compound has potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, studies have indicated that imidazo[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes.
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 5.0 | COX-2 |
Other derivatives | Varies | Various inflammatory markers |
The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance, its binding affinity to COX enzymes contributes to its anti-inflammatory effects, while its action on DNA replication machinery may explain its anticancer properties.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of imidazo[1,2-a]pyrimidine derivatives:
- Study on Antimicrobial Activity : A comparative study found that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .
- Anticancer Evaluation : Research indicated that modifications at the fluorophenyl position significantly influenced cytotoxicity against various cancer cell lines .
Properties
CAS No. |
947613-09-4 |
---|---|
Molecular Formula |
C12H7BrFN3 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrFN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H |
InChI Key |
DHRYUXRSKGHTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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